4-Methyl-2-vinylaniline
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Overview
Description
H11N. It is a vinyl-substituted aromatic amine. This compound finds widespread use as a crosslinking agent in the production of resins, adhesives, and coatings. By enhancing mechanical properties and chemical resistance, it contributes to the performance of these materials. Additionally, 4-vinylaniline can be selectively polymerized or modified for specific applications, such as biosensors .
Preparation Methods
Synthetic Routes::
Radical Polymerization: 4-vinylaniline can be polymerized using radical initiators to form poly(4-vinylaniline) (P4VA).
Cationic Polymerization: Another method involves cationic polymerization.
Oxidative Polymerization: Oxidative polymerization leads to the formation of P4VA.
Industrial Production:: The industrial production of 4-vinylaniline typically involves synthetic routes based on the above principles. Specific reaction conditions and catalysts may vary depending on the desired product quality and scale.
Chemical Reactions Analysis
Reactions::
Oxidation: 4-vinylaniline can undergo oxidation reactions.
Reduction: Reduction processes are also relevant.
Substitution: Substitution reactions occur, leading to various derivatives.
Oxidation: Common oxidants include peroxides, metal oxides, or molecular oxygen.
Reduction: Reducing agents like hydrides (e.g., lithium aluminum hydride) are used.
Substitution: Various electrophiles (e.g., acyl chlorides, alkyl halides) participate in substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield quinone derivatives, while reduction leads to substituted anilines.
Scientific Research Applications
4-vinylaniline plays a crucial role in several scientific fields:
Chemistry: Used as a monomer for conductive polymers (e.g., polyvinylaniline/polyaniline) in biosensors.
Biology: Functionalized for in vivo fluorometric biosensors.
Industry: Enhancing material properties in coatings and adhesives.
Mechanism of Action
The exact mechanism by which 4-vinylaniline exerts its effects depends on the specific application. It may involve interactions with molecular targets or pathways related to conductivity, sensing, or biocompatibility.
Comparison with Similar Compounds
4-vinylaniline stands out due to its vinyl substitution and unique reactivity. Similar compounds include other substituted anilines and styrenes.
Properties
CAS No. |
107734-14-5 |
---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-ethenyl-4-methylaniline |
InChI |
InChI=1S/C9H11N/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1,10H2,2H3 |
InChI Key |
ZHLIUWVGZPATMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C=C |
Origin of Product |
United States |
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